2-Methoxy-1,3-butadiene

Diels-Alder Cycloaddition Synthetic Yield Reaction Optimization

2-Methoxy-1,3-butadiene (CAS 3588-30-5, C5H8O, MW 84.12) is a 2-substituted 1,3-diene featuring an electron-donating methoxy group. This substitution pattern confers enhanced electron density and distinct regiochemical properties compared to unsubstituted butadiene or 1-substituted isomers, establishing its primary role as a 2π or 4π partner in cycloaddition reactions, particularly Diels–Alder cycloadditions, for the construction of complex oxygenated ring systems.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 3588-30-5
Cat. No. B1206718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1,3-butadiene
CAS3588-30-5
Synonyms2-methoxy-1,3-butadiene
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCOC(=C)C=C
InChIInChI=1S/C5H8O/c1-4-5(2)6-3/h4H,1-2H2,3H3
InChIKeyLYGKSUOGJYYSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1,3-butadiene (CAS 3588-30-5): A 2-Substituted Electron-Rich Diene for Regioselective Cycloaddition and Synthesis


2-Methoxy-1,3-butadiene (CAS 3588-30-5, C5H8O, MW 84.12) is a 2-substituted 1,3-diene featuring an electron-donating methoxy group [1]. This substitution pattern confers enhanced electron density and distinct regiochemical properties compared to unsubstituted butadiene or 1-substituted isomers, establishing its primary role as a 2π or 4π partner in cycloaddition reactions, particularly Diels–Alder cycloadditions, for the construction of complex oxygenated ring systems [1][2].

Why 1-Methoxy-1,3-butadiene, Isoprene, or Danishefsky's Diene Cannot Simply Replace 2-Methoxy-1,3-butadiene


Substitution position on the butadiene framework dictates reaction outcomes. While 1-methoxy-1,3-butadiene exhibits competing copolymerization pathways under Diels–Alder conditions [1] and Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) provides higher reactivity but requires additional deprotection steps, 2-methoxy-1,3-butadiene occupies a unique niche: it delivers enhanced regioselectivity in cycloadditions with unsymmetrical dienophiles [2] and avoids the complex product mixtures characteristic of 1-substituted analogs [1], while maintaining preparative accessibility without the need for silyl protection/deprotection sequences [3]. This differentiation is critical for applications demanding predictable para/meta orientation control or simplified reaction workup.

2-Methoxy-1,3-butadiene: Quantitative Differentiation Evidence for Scientific Selection


Near-Quantitative Diels–Alder Yields with Maleic Anhydride vs. Poor Yields for Unsubstituted Butadiene

2-Methoxy-1,3-butadiene reacts with maleic anhydride and citraconic anhydride to form Diels–Alder adducts in almost quantitative yields under optimized conditions [1]. In stark contrast, the classic Diels–Alder reaction between unsubstituted 1,3-butadiene and maleic anhydride proceeds at only about 20% yield [2]. This >4-fold yield enhancement is directly attributable to the electron-donating methoxy substituent at the 2-position, which increases the HOMO energy of the diene, accelerating the cycloaddition with electron-deficient dienophiles.

Diels-Alder Cycloaddition Synthetic Yield Reaction Optimization

Exclusive Stereoselectivity in Cycloadditions with Methyl 2-Oxo-2H-pyran-5-carboxylate vs. Isoprene

In Diels–Alder reactions with methyl 2-oxo-2H-pyran-5-carboxylate, 2-methoxy-1,3-butadiene yields only a single stereoisomer (methyl 8-methoxy-8-vinyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate) [1]. Under identical conditions, the unsubstituted analog isoprene (2-methyl-1,3-butadiene) produces two stereoisomers, methyl 8-methyl-8-vinyl- and 8-isopropenyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylates [1]. This complete stereocontrol is attributed to the directing effect of the 2-methoxy substituent.

Stereoselective Synthesis Cycloaddition Natural Product Synthesis

Moderate Directing Effect (para:meta ~2.5:1) Enabling Tunable Regioselectivity vs. Strong Directing Groups (e.g., Chloroprene)

In diene condensations with acrylic acid, 2-methoxy-1,3-butadiene yields a para:meta isomer ratio of approximately 2.5:1 [1]. Under identical conditions, chloroprene (2-chloro-1,3-butadiene) produces a significantly more skewed para:meta ratio of 4.3:1 [1]. This quantitative difference demonstrates that the 2-methoxy group exerts a less pronounced directing effect than a 2-chloro substituent, providing a tunable regioselectivity window intermediate between unsubstituted butadiene (~1:1) and strongly directing 2-substituents.

Regioselective Diels-Alder Substituent Effects Reaction Design

Reduced p-π Conjugation Efficiency Confers Unique Electronic Properties vs. 1-Methoxybutadiene

17O NMR studies reveal that in 2-methoxy-1,3-butadiene, the efficiency of p-π conjugation in the O–C=C moiety is significantly lowered by cross-conjugation of the C=C bond with the other olefinic linkage [1]. This contrasts with 1-methoxy-1,3-butadiene, where the methoxy group is directly conjugated with the diene system without cross-conjugation interference. The reduced conjugation efficiency manifests in distinct chemical shifts and reactivity profiles that differentiate 2-methoxy-1,3-butadiene from its 1-substituted isomer.

Electronic Structure NMR Spectroscopy Conjugation

When to Procure 2-Methoxy-1,3-butadiene: High-Yield Cycloadditions and Regioselective Synthesis


High-Yield Synthesis of Maleic/Citraconic Anhydride Cycloadducts

When the synthetic objective involves Diels–Alder cycloaddition with maleic anhydride, citraconic anhydride, or structurally similar electron-deficient dienophiles, 2-methoxy-1,3-butadiene is the preferred diene due to its demonstrated ability to form adducts in almost quantitative yields [1]. This contrasts sharply with unsubstituted 1,3-butadiene (~20% yield), making 2-methoxy-1,3-butadiene essential for preparative-scale syntheses where yield and atom economy are critical procurement drivers.

Stereocontrolled Cycloadditions for Natural Product Synthesis

For Diels–Alder reactions with substrates such as methyl 2-oxo-2H-pyran-5-carboxylate, 2-methoxy-1,3-butadiene provides exclusive stereoselectivity, yielding a single stereoisomer where isoprene produces a mixture [2]. This property is particularly valuable in the synthesis of anthraquinones, isoquinoline derivatives, and other oxygenated polycyclic natural product scaffolds, where stereochemical purity eliminates labor-intensive separation steps and improves overall synthetic throughput.

Tunable Regioselectivity in Cycloadditions with Unsymmetrical Dienophiles

When reaction design requires moderate regiocontrol (para:meta ~2.5:1) rather than the strong para bias (>4:1) imparted by 2-chloro substituents, 2-methoxy-1,3-butadiene offers a balanced regioselectivity profile [3]. This intermediate directing effect is advantageous in exploratory medicinal chemistry and process development where access to both para and meta adducts may be desired for structure–activity relationship studies or subsequent divergent functionalization.

Preparative-Scale Diels–Alder Reactions Requiring Simplified Workup

Unlike 1-methoxy-1,3-butadiene, which undergoes competing spontaneous copolymerization with electrophilic olefins (e.g., fumaronitrile) even in dilute solution, complicating product isolation [4], 2-methoxy-1,3-butadiene cleanly produces Diels–Alder cycloadducts without competing polymerization pathways. This characteristic makes it the superior choice for preparative-scale reactions where complex product mixtures would otherwise necessitate extensive purification.

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